Cas no 50767-78-7 (9,11-Dodecadien-1-ol,1-acetate, (9E)-)

9,11-Dodecadien-1-ol,1-acetate, (9E)- is a synthetic pheromone compound primarily used in agricultural pest management. Its structure mimics the natural sex pheromones of certain Lepidoptera species, making it effective for disrupting mating behaviors in targeted insect populations. The (9E)- configuration ensures high specificity, enhancing its performance in pheromone-based traps and lure systems. This compound is valued for its stability under field conditions and low environmental impact, as it reduces the need for broad-spectrum insecticides. Its precise formulation allows for controlled release, ensuring prolonged efficacy in integrated pest management (IPM) programs. Suitable for research and commercial applications, it supports sustainable crop protection strategies.
9,11-Dodecadien-1-ol,1-acetate, (9E)- structure
50767-78-7 structure
商品名:9,11-Dodecadien-1-ol,1-acetate, (9E)-
CAS番号:50767-78-7
MF:C14H24O2
メガワット:224.33916
CID:374558
PubChem ID:5367504

9,11-Dodecadien-1-ol,1-acetate, (9E)- 化学的及び物理的性質

名前と識別子

    • 9,11-Dodecadien-1-ol,1-acetate, (9E)-
    • (E)-dodeca-9,11-dienyl acetate
    • E-9,11-Dodecadienyl acetate
    • (9E)-dodeca-9,11-dien-1-yl acetate
    • DTXSID401307833
    • (9E)-9,11-Dodecadienyl acetate #
    • LMFA07010228
    • 9,11-Dodecadien-1-ol, acetate, (E)-
    • EINECS 256-751-1
    • SCHEMBL833536
    • ARPQLVHCERGNAB-SNAWJCMRSA-N
    • NS00089738
    • CHEBI:196040
    • (E)-Dodeca-9,11-dien-1-yl acetate
    • 50767-78-7
    • (E)-9,11-Dodecadienyl acetate
    • 9E,11-Dodecadienyl acetate
    • SCHEMBL832298
    • trans-12-Acetoxy-1,3-dodecadiene
    • (E)-Dodeca-9,11-Dienyl Acetate CAS 50767-78-7
    • E75597
    • BS-47991
    • (E)-9,11-Dodecadien-1-yl acetate
    • trans-9,11-Dodecadien-1-yl acetate
    • [(9E)-dodeca-9,11-dienyl] acetate
    • インチ: InChI=1S/C14H24O2/c1-3-4-5-6-7-8-9-10-11-12-13-16-14(2)15/h3-5H,1,6-13H2,2H3/b5-4+
    • InChIKey: ARPQLVHCERGNAB-SNAWJCMRSA-N
    • ほほえんだ: CC(=O)OCCCCCCCCC=CC=C

計算された属性

  • せいみつぶんしりょう: 224.17772
  • どういたいしつりょう: 224.177630004g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 16
  • 回転可能化学結合数: 11
  • 複雑さ: 207
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 1
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 4.7
  • トポロジー分子極性表面積: 26.3Ų

じっけんとくせい

  • PSA: 26.3

9,11-Dodecadien-1-ol,1-acetate, (9E)- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
eNovation Chemicals LLC
Y1254436-250mg
9,11-Dodecadien-1-ol,1-acetate, (9E)-
50767-78-7 98%
250mg
$625 2024-06-07
Ambeed
A1363363-100mg
(E)-Dodeca-9,11-dien-1-yl acetate
50767-78-7 98%
100mg
$406.0 2025-02-25
eNovation Chemicals LLC
Y1254436-100mg
9,11-Dodecadien-1-ol,1-acetate, (9E)-
50767-78-7 98%
100mg
$425 2024-06-07
Aaron
AR006WIS-100mg
9,11-Dodecadien-1-ol,1-acetate, (9E)-
50767-78-7 98%
100mg
$471.00 2025-02-12
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1768528-250mg
(E)-Dodeca-9,11-dien-1-yl acetate
50767-78-7 98%
250mg
¥7126.00 2024-05-11
eNovation Chemicals LLC
Y1254436-250mg
9,11-Dodecadien-1-ol,1-acetate, (9E)-
50767-78-7 98%
250mg
$685 2025-02-21
eNovation Chemicals LLC
Y1254436-250mg
9,11-Dodecadien-1-ol,1-acetate, (9E)-
50767-78-7 98%
250mg
$685 2025-02-26
eNovation Chemicals LLC
Y1254436-100mg
9,11-Dodecadien-1-ol,1-acetate, (9E)-
50767-78-7 98%
100mg
$465 2025-02-26
Ambeed
A1363363-250mg
(E)-Dodeca-9,11-dien-1-yl acetate
50767-78-7 98%
250mg
$596.0 2025-02-25
1PlusChem
1P006WAG-100mg
9,11-Dodecadien-1-ol,1-acetate, (9E)-
50767-78-7 98%
100mg
$406.00 2024-05-01

9,11-Dodecadien-1-ol,1-acetate, (9E)- 関連文献

9,11-Dodecadien-1-ol,1-acetate, (9E)-に関する追加情報

Introduction to 9,11-Dodecadien-1-ol, 1-acetate, (9E)- CAS No. 50767-78-7

9,11-Dodecadien-1-ol, 1-acetate, (9E)-, identified by its Chemical Abstracts Service (CAS) number 50767-78-7, is a significant compound in the realm of organic chemistry and biochemistry. This molecule, characterized by its (9E)-configuration, belongs to the class of unsaturated fatty acid derivatives and has garnered attention due to its unique structural and functional properties. The presence of double bonds at the 9th and 11th carbon positions contributes to its reactivity and potential applications in various biochemical pathways.

The compound’s structure consists of a dodecane backbone with two double bonds, making it a polyunsaturated alcohol derivative when unacetylated. The acetylation at the 1-position introduces a carbonyl group, altering its chemical behavior and enhancing its solubility in certain organic solvents. This modification is particularly relevant in pharmaceutical applications, where such structural changes can influence metabolic stability and bioavailability.

Recent research has highlighted the role of unsaturated fatty acid derivatives in modulating cellular signaling pathways. Specifically, compounds with similar structures to 9,11-dodecadien-1-ol, 1-acetate, (9E)-, have been implicated in processes such as inflammation regulation and lipid metabolism. The (9E)-configuration of this compound is particularly noteworthy, as it affects the molecule’s interaction with biological targets. Studies have suggested that the geometric isomerism of polyunsaturated fatty acids can significantly influence their biological activity, with the (9E)-form often exhibiting distinct properties compared to other isomers.

In the context of drug development, 9,11-dodecadien-1-ol, 1-acetate, (9E)-, serves as a valuable intermediate in synthesizing more complex molecules. Its dual functionality—hydroxyl and acetyl groups—provides multiple points for chemical modification, enabling the creation of novel pharmacophores. Researchers have explored its utility in designing molecules that target specific enzymes or receptors involved in diseases such as cardiovascular disorders and metabolic syndromes. The compound’s ability to mimic natural fatty acids makes it a promising candidate for developing therapeutic agents that can interact with lipid-mediated signaling pathways.

The synthesis of 9,11-dodecadien-1-ol, 1-acetate, (9E)--, typically involves multi-step organic reactions starting from readily available precursors like dodecanal or dodecanol. Advanced synthetic techniques, including catalytic hydrogenation and esterification reactions, are employed to achieve high yields and purity. The use of stereoselective catalysts ensures the preservation of the (9E)-configuration during synthesis, which is crucial for maintaining biological activity.

From a biochemical perspective, this compound exhibits interesting interactions with cellular components. Its molecular structure allows it to penetrate cell membranes efficiently due to its lipid-soluble nature. Once inside the cell, it can participate in various metabolic processes or act as an agonist/antagonist for specific receptors. For instance, research has indicated that unsaturated fatty acid derivatives can influence gene expression by modulating transcription factor activity. This capability makes 9,11-dodecadien-1-ol, 1-acetate, (9E)--, a compound of interest in epigenetic drug discovery.

The pharmacokinetic profile of 9,11-dodecadien-1-ol, 1-acetate, (9E)--, is another area of active investigation. Studies have begun to explore how structural modifications affect absorption, distribution, metabolism, and excretion (ADME) properties. The acetyl group enhances lipophilicity but may also influence metabolic clearance rates. Understanding these parameters is essential for optimizing drug formulations and ensuring therapeutic efficacy.

Environmental applications of this compound are also emerging. Its structural similarity to natural fatty acids suggests potential roles in biodegradation processes or as intermediates in green chemistry initiatives. Researchers are exploring ways to incorporate 9,11-dodecadien-1-ol, 1-acetate, (9E)--, into sustainable chemical pathways that minimize environmental impact while maximizing synthetic utility.

In conclusion,9,11-Dodecadien-1-ol, (((E)))-, , , , , , , , , CAS No. *50767-78*-. *is* *a* *structurally* *unique* *and* *functionally* *diverse* *compound* *with* *potential* *applications* *in* *pharmaceuticals*, *biochemistry*, *and* *green chemistry*. *Its* *molecular* *features* *make* *it* *an* *attractive* *candidate* *for* *further* *investigation*, *especially* *in* *the* *context* *of* *drug* *discovery* *and* *metabolic* *regulation*. As research continues,* this compound will likely play an increasingly important role in advancing our understanding of biochemical pathways and developing innovative therapeutic strategies.*

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Amadis Chemical Company Limited
(CAS:50767-78-7)9,11-Dodecadien-1-ol,1-acetate, (9E)-
A1036963
清らかである:99%/99%
はかる:250mg/100mg
価格 ($):536.0/365.0